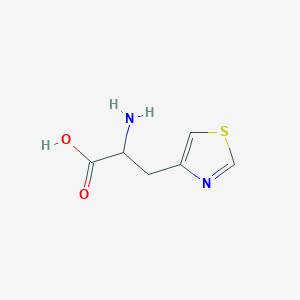

2-Amino-3-(thiazol-4-yl)propanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-(1,3-thiazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZIGVCQRXJYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561446 | |

| Record name | 3-(1,3-Thiazol-4-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14717-97-6 | |

| Record name | 3-(1,3-Thiazol-4-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Investigations

Anticancer and Antiproliferative Properties of Thiazole-Containing Propanoic Acid Derivatives

Effects on Drug-Sensitive and Drug-Resistant Cancer Models

Research into novel polysubstituted thiazole (B1198619) derivatives has revealed promising antiproliferative properties in various lung cancer models. nih.govmdpi.com Specifically, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have demonstrated efficacy against both drug-sensitive and multidrug-resistant cancer cell lines. nih.gov

In one study, selected oxime and carbohydrazide (B1668358) derivatives were evaluated for their cytotoxic effects on H69 human small-cell lung carcinoma cells (drug-sensitive) and H69AR cells, an anthracycline-resistant subline. nih.govmdpi.com The findings indicated that these compounds possess potent antiproliferative activity against both cell types, highlighting their potential as scaffolds for developing therapies that can overcome pre-existing multidrug resistance. nih.gov The ability of these thiazole derivatives to target both sensitive and resistant cancer models suggests a mechanism of action that may circumvent common resistance pathways. nih.govmdpi.com

| Compound Type | Cancer Model | Observed Effect |

|---|---|---|

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | H69 (Drug-Sensitive Small-Cell Lung Carcinoma) | Potent antiproliferative activity. nih.gov |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | H69AR (Anthracycline-Resistant Small-Cell Lung Carcinoma) | Potent antiproliferative activity, suggesting ability to overcome multidrug resistance. nih.gov |

Induction of Cell Death in Spheroid Models

To better replicate the complex microenvironment of solid tumors, the most promising 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were further tested on three-dimensional (3D) spheroid models. nih.gov These models mimic the cellular interactions and drug diffusion barriers characteristic of in vivo tumors more accurately than traditional 2D monolayer cultures. nih.gov

The selected compounds (specifically derivatives labeled 21, 22, 25, and 26 in the study) were shown to effectively induce cell death in A549 human lung adenocarcinoma cells grown as agarose-based 3D spheroids. nih.gov This result supports the potential therapeutic application of these compounds, as it demonstrates their ability to act on cancer cells arranged in a more physiologically relevant architecture. nih.gov

Neuropharmacological Research and Receptor Ligand Interactions

Neuropharmacological investigations have primarily focused on structural analogs of 2-Amino-3-(thiazol-4-yl)propanoic acid to explore interactions with excitatory amino acid receptors. A key analog in this research is (RS)-2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid, hereafter referred to as (RS)-TDPA. nih.govresearchgate.netdocumentsdelivered.com

Interaction with Glutamate (B1630785) Receptors (e.g., AMPA Receptors, Metabotropic Glu Receptors)

Studies on (RS)-TDPA have demonstrated its interaction with ionotropic and metabotropic glutamate receptors. nih.govdocumentsdelivered.com Both the (R) and (S) enantiomers of TDPA showed high affinity and significant agonist activity at AMPA ((RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid) receptors, as determined by radioligand binding assays and electrophysiological models. nih.govresearchgate.net

Furthermore, an enantiospecific and subtype-selective agonist activity was observed for the (S)-TDPA enantiomer at group I metabotropic glutamate (mGlu) receptors. nih.govdocumentsdelivered.com Specifically, (S)-TDPA demonstrated agonist activity at the mGlu5 subtype with an EC₅₀ value of 13 µM and at the mGlu1 subtype with an EC₅₀ of 95 µM. nih.govresearchgate.net

Stereoselectivity in Receptor Binding and Agonist Activity

The stereochemistry of TDPA plays a crucial role in its interaction with glutamate receptors, although the selectivity varies between receptor types. nih.gov

At AMPA receptors, the stereoselectivity was found to be remarkably low. nih.govresearchgate.netdocumentsdelivered.com The (S)-TDPA enantiomer exhibited a higher binding affinity (IC₅₀ = 0.065 µM) compared to the (R)-enantiomer (IC₅₀ = 0.265 µM). nih.gov Conversely, the (R)-TDPA enantiomer was the more potent agonist, with an EC₅₀ value of 6.6 µM, while the (S)-enantiomer had an EC₅₀ of 20 µM. nih.govdocumentsdelivered.com

In contrast, the activity at group I mGlu receptors was enantiospecific, with only (S)-TDPA displaying agonist effects. nih.gov

| Enantiomer | Receptor | Parameter | Value (µM) |

|---|---|---|---|

| (S)-TDPA | AMPA | Binding Affinity (IC₅₀) | 0.065 nih.gov |

| Agonist Potency (EC₅₀) | 20 nih.gov | ||

| (R)-TDPA | AMPA | Binding Affinity (IC₅₀) | 0.265 nih.gov |

| Agonist Potency (EC₅₀) | 6.6 nih.gov | ||

| (S)-TDPA | mGlu5 | Agonist Potency (EC₅₀) | 13 nih.gov |

| mGlu1 | Agonist Potency (EC₅₀) | 95 nih.gov |

Synaptosomal Glutamate Uptake Modulation

In addition to direct receptor interaction, the (S)-enantiomer of TDPA was shown to interact with synaptosomal glutamate uptake sites. nih.govdocumentsdelivered.com It was capable of displacing (3)H-aspartic acid with an IC₅₀ value of approximately 390 µM, indicating a modulatory effect on glutamate transport mechanisms. nih.govresearchgate.net

Enzyme Inhibition Studies

While direct enzyme inhibition studies on this compound are not widely documented, related research on its derivatives provides insight into potential mechanisms. In silico molecular docking studies were performed on a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives to explore their interaction with potential molecular targets. nih.gov

The results of these computational studies proposed that one of the most active antiproliferative compounds, derivative 22, is able to interact with human Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). nih.gov These findings suggest that the anticancer effects of these thiazole derivatives may be mediated, at least in part, through the inhibition of key enzymes and receptors involved in cancer cell proliferation and survival. nih.gov

Thiazole Deaminase Substrate

Current scientific literature available through the conducted searches does not provide specific information regarding this compound acting as a substrate for thiazole deaminase.

Inhibition of VEGFR-2

The thiazole scaffold is a recognized feature in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, which are crucial in cancer therapy for their anti-angiogenic properties. While direct studies on this compound are not detailed, research on related thiazole-containing structures highlights their potential in this area. For instance, certain hydrazinyl thiazole derivatives have been identified as potent VEGFR-2 inhibitors. One such derivative, possessing a 4-chlorophenylthiazole ring, was found to inhibit the kinase activity of VEGFR-2 with an IC₅₀ value of 51.09 nM, comparable to the reference drug sorafenib (B1663141) (IC₅₀ of 51.41 nM). Molecular docking studies of novel 3-thiazolyl-coumarin derivatives also demonstrated high binding scores against VEGFR-2, suggesting that the thiazole moiety is a key component for this inhibitory activity.

Potential Interaction with Human SIRT2 and EGFR

In silico studies have proposed that certain derivatives of 3-aminopropanoic acid containing a thiazole moiety can interact with human Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR). Specifically, research focused on a series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. Computational analysis suggested that one of the more potent compounds from this series, compound 22 , is capable of targeting both SIRT2 and EGFR by interacting with conserved amino acid residues at their catalytic sites. This dual-targeting capability is considered a promising avenue for the development of novel anticancer agents, particularly for drug-resistant lung cancer models.

Table 1: In Silico Interaction Data for Compound 22

| Target Protein | Interacting Residues (Predicted) | Type of Interaction |

|---|---|---|

| SIRT2 | Conserved amino acids | Binding at catalytic site |

| EGFR | Conserved amino acids | Binding at catalytic site |

This table is based on computational predictions from in silico studies.

GMP Synthetase Inhibition

There is no information available in the conducted searches regarding the activity of this compound as an inhibitor of GMP Synthetase.

Other Reported Biological Activities

Beyond its applications in oncology, the thiazole structural motif is associated with other significant biological effects.

Anti-inflammatory Potential

The 2-aminothiazole (B372263) structure is a component of various synthetic compounds that exhibit anti-inflammatory properties. This activity is part of a broader spectrum of biological effects associated with thiazole derivatives, which also includes antimicrobial, antiviral, and antioxidant activities. For example, the synthesis of 3,6-disubstituted-imidazo[2,1-b]thiazoles from 2-aminothiazole precursors has yielded compounds with noted anti-inflammatory and analgesic activities. The general class of aryl propionic acid derivatives, to which this compound belongs, is well-known for including potent non-steroidal anti-inflammatory drugs (NSAIDs).

Antiviral Properties

Derivatives of aminothiazole propanoic acid have demonstrated significant potential as antiviral agents, particularly against the influenza A virus. In one study, novel aminothiazole compounds were synthesized and evaluated for their biological activities. nih.gov Among the tested compounds, two derivatives, 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid and 3-{(4-acetamidophenyl)[4-(4-trifluoromethylphenyl)-1,3-thiazol-2-yl]amino}propanoic acid, exhibited notable antiviral activity against the PR8 influenza A strain. nih.govbcsrj.com Their efficacy was found to be comparable to that of established antiviral drugs oseltamivir (B103847) and amantadine. nih.gov

The research underscores the potential of substituted aminothiazole derivatives as a promising scaffold for the development of new compounds with targeted antiviral activity against influenza A. nih.govbcsrj.com The core structure of 2-aminothiazole is a versatile base for creating derivatives with a range of biological functions, including antiviral capabilities. mdpi.com

| Compound | Target Virus | Observed Activity | Reference |

|---|---|---|---|

| 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid | Influenza A (PR8 strain) | Significant antiviral activity, comparable to oseltamivir and amantadine. | nih.gov |

| 3-{(4-acetamidophenyl)[4-(4-trifluoromethylphenyl)-1,3-thiazol-2-yl]amino}propanoic acid | Influenza A (PR8 strain) | Significant antiviral activity, comparable to oseltamivir and amantadine. | nih.govbcsrj.com |

Antioxidant Activities

The aminothiazole nucleus is a recognized scaffold for antioxidant activity. Various studies have confirmed that derivatives of 2-aminothiazole possess the ability to scavenge free radicals and reduce oxidative stress. Novel compounds with phenyl, 4-fluorophenyl, 4-chlorophenyl, 4-trifluoromethylphenyl, and 4-cyanophenyl substituents on the thiazole ring have demonstrated antioxidant effects in multiple assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, reducing power, and FRAP (Ferric Reducing Antioxidant Power) methods. nih.govbcsrj.com

In one study, it was determined that thiazole compounds bearing 4-cyanophenyl, 4-chlorophenyl, and 4-trifluoromethylphenyl substituents showed the highest antioxidant-reducing activity. nih.govbcsrj.com Another investigation into 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole highlighted its significant potential in scavenging free radicals. The coordination of aminothiazole-derived compounds with metal ions has also been shown to enhance their antioxidant profile, as the metal ions can delocalize the electronic charge distribution of the ligand.

| Compound/Derivative Class | Antioxidant Assay | Key Findings | Reference |

|---|---|---|---|

| Aminothiazoles with 4-cyanophenyl, 4-chlorophenyl, and 4-trifluoromethylphenyl substituents | Reducing Power Assay | Demonstrated the highest antioxidant-reducing activity. | nih.govbcsrj.com |

| Aminothiazoles with various phenyl substituents | DPPH, FRAP | Showed significant antioxidant activity. | |

| 4-Amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | Free Radical Scavenging | Pointed to an important antioxidant potential. | |

| Metal-coordinated aminothiazole compounds | DPPH Radical Scavenging | Metal chelates exhibited more bioactivity than free ligands. |

Antidiabetic Activity

The thiazole ring is a core structure in several established antidiabetic agents, such as pioglitazone (B448) and rosiglitazone, which primarily target Peroxisome Proliferator-Activated Receptor (PPAR). Research has expanded to investigate other thiazole derivatives for their potential to inhibit different enzymes involved in diabetes pathogenesis, including α-amylase and α-glucosidase.

A study on novel hydrazine (B178648) thiazole derivatives found them to be biocompatible with blood glucose levels in diabetic models. One analogue, in particular, was identified as a highly potent contender against α-glucosidase, with activity comparable to the standard drug acarbose (B1664774). Molecular docking studies have further supported the potential of these derivatives by showing favorable interactions within the active sites of target enzymes. The versatility of the thiazole scaffold continues to make it a promising area of research for the discovery of new antidiabetic drugs with improved efficacy and fewer side effects.

| Compound Class | Mechanism/Target | Key Findings | Reference |

|---|---|---|---|

| Hydrazine thiazole derivatives | α-Glucosidase Inhibition | One analogue showed potency comparable to the standard, acarbose (IC50 = 0.69 ± 0.025 µM vs 0.597 ± 0.022 µM for acarbose). | |

| Thiazole fused pyridine (B92270) derivatives | Hypoglycemic Activity | Compounds were found to reduce glucose levels compared to the reference drug glibenclamide. | |

| Thiadiazole derivatives | α-Amylase Inhibition / In vivo (alloxan-induced) | Compound TD7 showed potent antidiabetic activity in a rat model. |

Anticonvulsant Activity

Thiazole-containing compounds have emerged as a significant class of potential anticonvulsant agents. Their activity is often attributed to the thiazole moiety acting as a constrained pharmacophore at the receptor site. Research has explored various derivatives in preclinical seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

In one study, a series of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles were screened, and several compounds containing F-, Cl-, Br-, CF3-, and CH3- substituents demonstrated significant anticonvulsant activity in the pentylenetetrazole model, with median effective doses (ED50) as low as ≤ 20 mg/kg. Another series of 3-aryl amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazolines also showed protection against MES-induced seizures. Furthermore, thiazole-bearing hybrids combined with a 4-thiazolidinone (B1220212) core have shown excellent anticonvulsant activity in both PTZ and MES models.

| Compound Class | Seizure Model | Key Findings | Reference |

|---|---|---|---|

| 2-(Cyclopentylmethylene)hydrazinyl-1,3-thiazoles | Pentylenetetrazole (PTZ) | Seven derivatives showed significant activity with ED50 values ≤ 20 mg/kg. | |

| 3-Aryl amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazolines | Maximal Electroshock (MES) & scPTZ | Most compounds showed protection from MES seizures; one was active in the scPTZ test. | |

| Thiazole-bearing 4-thiazolidinones | PTZ & MES | Several hybrid compounds showed excellent anticonvulsant activity in both models. | |

| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one | MES & scPTZ | Identified as the most active derivative in its series. |

Herbicidal Activity

The 2-aminothiazole structure is also investigated for its potential applications in agriculture as a pesticidal or herbicidal agent. mdpi.com A series of α-amino phosphonate (B1237965) derivatives incorporating both thiazole and pyrazole (B372694) moieties were synthesized and tested for their biological effects. Preliminary bioassays indicated that some of these compounds possessed moderate herbicidal activities against both dicotyledonous plants, such as Brassica campestris L. (a relative of rapeseed), and monocotyledonous plants like Echinochloa crus-galli when applied at a concentration of 100 mg/L.

In a different study, a series of 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives were designed. Pot experiments revealed that certain compounds exhibited potent post-emergence herbicidal activity against broadleaf weeds, completely inhibiting the growth of species like Amaranthus retroflexus and Abutilon theophrasti at a dosage of 75 g ha-1. These findings highlight the potential of the thiazole scaffold in the development of novel herbicides.

Influence on Rapeseed Yield and Biochemical Content

While direct studies on the application of this compound to rapeseed (Brassica napus) are not extensively documented, research on the effects of its constituent parts—amino acids and sulfur—provides valuable insights. Foliar application of amino acid mixtures has been shown to positively influence the growth, yield components, and quality of winter oilseed rape. nih.gov

Sulfur, a key component of the thiazole ring, is an essential nutrient for rapeseed, playing a critical role in the formation of sulfur-containing amino acids (like cysteine and methionine) and, consequently, proteins. Studies have shown that foliar application of sulfur and boron can affect the biochemical composition of rapeseed seeds. For instance, the application of an amino acid-containing biostimulant was found to cause the largest increase in total protein content. nih.gov Conversely, the same treatments also led to an increase in the concentration of glucosinolates, which are anti-nutritional sulfur-containing compounds. The highest crude fat content in seeds was observed after combined foliar fertilization with sulfur, boron, and amino acids. nih.gov

These findings suggest that a sulfur-containing amino acid derivative like this compound could potentially influence the biochemical profile of rapeseed, though specific effects on yield and quality would require direct experimental investigation.

| Treatment | Effect on Biochemical Content | Reference |

|---|---|---|

| Amino acid biostimulant | Largest increase in total protein content. Largest increase in glucosinolate concentration. | nih.gov |

| Foliar sulfur, boron, and amino acids | Highest content of crude fat in seeds. | nih.gov |

| Foliar sulfur and boron | Smallest increase in total protein content compared to other treatments. | nih.gov |

Structure Activity Relationship Sar and Computational Studies

Correlation Between Chemical Structure and Biological Activity

The correlation between the chemical structure of 2-Amino-3-(thiazol-4-yl)propanoic acid derivatives and their biological activity is a key area of research. Modifications to the thiazole (B1198619) ring, the amino acid side chain, and the stereochemistry of the molecule can have profound effects on their therapeutic potential.

The thiazole ring is a critical pharmacophore in many biologically active compounds. nih.gov Substituents on the thiazole ring of this compound analogues can significantly modulate their biological activity. For instance, in a series of 2-aminothiazole (B372263) derivatives, the nature and position of substituents on the thiazole and associated phenyl rings were found to be critical for their antimycobacterial and antiplasmodial activities. researchgate.netnih.gov Optimal antimycobacterial activity was observed in compounds featuring a 2-pyridyl ring at the 4-position of the thiazole scaffold. researchgate.netnih.gov

Furthermore, the introduction of various substituents on the thiazole nucleus can influence a wide range of biological activities, including antifungal and antiviral properties. researchgate.net For example, certain 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibited significant fungicidal activity, with the type of substituent playing a direct role in the potency. researchgate.net The electronic properties of the substituents are also important; for example, the presence of electron-withdrawing groups on a phenyl ring attached to the thiazole was found to enhance antiplasmodial activity. nih.gov In the context of anticancer activity, substitutions on the thiazole ring have been shown to influence the cytotoxicity of the compounds. mdpi.com

The following table summarizes the influence of different substituents on the thiazole ring on the biological activity of related thiazole derivatives.

| Substituent/Modification | Position on Thiazole Ring | Observed Effect on Biological Activity | Reference Compound Class |

| 2-pyridyl ring | 4 | Optimal antimycobacterial activity | 2-aminothiazole derivatives |

| Substituted phenyl ring | 2 (amino position) | Modulated antimycobacterial activity | 2-aminothiazole derivatives |

| Hydrophobic electron-withdrawing groups on attached phenyl ring | Varies | Enhanced antiplasmodial activity | 2-aminothiazole derivatives |

| Carbamate groups on attached N-phenylpyrazole moiety | 4 | Positive effect on larvicidal activities | N-phenylpyrazole-thiazole hybrids |

| Various substituents | 2, 4, and 5 | Good fungicidal and antiviral activities | 2-amino-1,3-thiazole-4-carboxylic acid derivatives |

Modifications to the propanoic acid side chain of this compound can also lead to significant changes in biological activity. The synthesis of 2-aminothiazole analogues of N-protected amino acids has demonstrated that alterations to the amino acid backbone can produce compounds with varying biological profiles, such as antibacterial properties. ijcce.ac.irijcce.ac.ir The nature of the protecting group on the amino acid, for instance, was found to influence the antibacterial efficacy of the resulting thiazole derivative. ijcce.ac.irijcce.ac.ir

In a broader context, the functionalization of amino acid side chains is a well-established strategy for modifying the biological and pharmacological properties of parent compounds. researchgate.net For example, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, modifications at the propanoic acid moiety, such as esterification and the formation of carbohydrazides, led to compounds with potent antiproliferative activity against lung cancer cells. nih.gov The presence of an oxime functionality on a modified side chain was found to significantly enhance cytotoxicity. nih.gov

The table below illustrates the impact of side chain modifications on the biological activity of related compounds.

| Side Chain Modification | Resulting Compound Type | Observed Biological Activity |

| N-protection of the amino acid | 2-aminothiazole analogues of Nα-protected amino acids | Antibacterial activity |

| Esterification of the carboxylic acid | Methyl esters of 3-(thiazolylamino)propanoic acid derivatives | Anticancer activity |

| Formation of carbohydrazides | Hydrazide derivatives of 3-(thiazolylamino)propanoic acid | Potent anticancer activity |

| Introduction of an oxime moiety | Oxime derivatives of 3-(thiazolylamino)propanoic acid | Enhanced anticancer cytotoxicity |

Stereochemistry is a critical determinant of biological activity for many chiral molecules, including amino acids and their derivatives. nih.govlongdom.orgsolubilityofthings.com For chiral compounds, the three-dimensional arrangement of atoms can significantly affect their interactions with biological targets such as enzymes and receptors, which are themselves chiral. nih.govlongdom.org Consequently, enantiomers of a chiral drug can exhibit different pharmacological activities and potencies. nih.gov

In a study of nature-inspired 3-Br-acivicin isomers and derivatives, it was found that only the isomers with a specific stereochemistry ((5S, αS)) displayed significant antiplasmodial activity. nih.govnih.govresearchgate.net This stereoselectivity was attributed to the potential mediation of cellular uptake by the L-amino acid transport system. nih.govnih.govresearchgate.net This highlights that the biological efficacy of amino acid derivatives can be highly dependent on their stereochemical configuration.

While specific studies on the stereochemistry of this compound are not extensively detailed in the provided search context, the general principles of stereochemistry in drug action strongly suggest that the (R) and (S) enantiomers of this compound would likely exhibit different biological activities. The importance of stereochemistry has been demonstrated in numerous classes of compounds, where one enantiomer is active while the other is inactive or may even have undesirable effects. longdom.orgsolubilityofthings.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. rdd.edu.iqimist.ma QSAR models are developed by establishing a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their experimentally determined biological activities. nih.govrdd.edu.iq These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. imist.ma

Several QSAR studies have been conducted on thiazole derivatives to understand the structural requirements for various biological activities. For instance, a QSAR analysis of 16 amino acid-conjugated 2-amino-arylthiazole derivatives against several types of bacteria and fungi was performed. rdd.edu.iqresearchgate.net The study utilized multiple linear regression (MLR) to correlate physicochemical parameters with antibacterial and antifungal activity, resulting in statistically significant models that could predict the activity of new derivatives. rdd.edu.iqresearchgate.net

In another study, QSAR models were developed for a series of 2-aminothiazole derivatives as aurora kinase inhibitors for breast cancer treatment. nih.govacs.org The models were built using partial least squares regression (PLS) and principal component regression (PCR), and the resulting equations highlighted the importance of certain structural descriptors for inhibitory activity. nih.govacs.org These QSAR studies on related thiazole compounds demonstrate the utility of this approach in identifying key molecular features that govern biological activity.

The following table provides an overview of QSAR studies on thiazole derivatives.

| Compound Class | Biological Activity | QSAR Modeling Technique | Key Findings |

| Amino acid conjugated 2-amino-arylthiazoles | Antibacterial and Antifungal | Multiple Linear Regression (MLR) | Statistically significant models correlating physicochemical descriptors with activity were developed. |

| 2-aminothiazole derivatives | Aurora Kinase Inhibition (Anticancer) | Partial Least Squares (PLS) and Principal Component Regression (PCR) | Identified key structural descriptors for inhibitory activity. |

| Thiazole derivatives | PIN1 Inhibition | Principal Component Analysis, MLR, Partial Least Squares, Artificial Neural Network | Developed predictive models for biological activity against PIN1. |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a ligand (such as this compound) and a biological target (such as a protein) at the atomic level. These methods provide insights into the binding modes, binding affinities, and stability of ligand-protein complexes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. niscair.res.inresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. niscair.res.in For example, molecular docking studies of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives with SIRT2 and EGFR have been performed to rationalize their anticancer activity. nih.gov These studies proposed that the compounds could interact with conserved amino acid residues in the active sites of these enzymes. nih.gov

In another example, molecular docking was used to investigate the binding of novel (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone derivatives to a receptor protein. niscair.res.inresearchgate.net The results showed good interaction with the protein, with certain substituents leading to higher binding affinities. niscair.res.in

Molecular dynamics (MD) simulations can be used to further refine the docked poses and to assess the stability of the ligand-protein complex over time. MD simulations provide a dynamic picture of the interactions, which can be crucial for understanding the mechanism of action of a drug. For instance, MD simulations were used to study the stability of a complex between a 2-aminothiazole derivative and aurora kinase, confirming the binding mode predicted by docking. nih.govacs.org

The table below summarizes the application of molecular docking and MD simulations in studying thiazole derivatives.

| Compound Class | Biological Target | Computational Method | Key Findings |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | SIRT2 and EGFR | Molecular Docking | Predicted interactions with conserved amino acid residues in the active sites. |

| (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone derivatives | Receptor Protein 5O77 | Molecular Docking | Showed good binding interactions, with certain derivatives exhibiting higher affinity. |

| 2-aminothiazole derivatives | Aurora Kinase | Molecular Docking and Molecular Dynamics Simulation | Confirmed the binding mode and stability of the ligand-protein complex. |

Identification of Key Amino Acid Residues in Binding Pockets

Currently, there is a lack of published research that specifically identifies the key amino acid residues involved in the binding of this compound to its potential biological targets. Such studies, typically involving techniques like X-ray crystallography of the ligand-protein complex or extensive site-directed mutagenesis, have not been reported for this particular compound.

Pharmacophore Modeling

Similarly, specific pharmacophore models for this compound are not described in the available literature. The development of a pharmacophore model requires a set of active compounds and their biological activity data, which is then used to define the essential three-dimensional arrangement of chemical features necessary for biological activity. Without a series of analogues of this compound and their corresponding activity data, the generation of a specific and validated pharmacophore model is not feasible.

Metabolic and Pharmacokinetic Considerations in Research

Amino Acid Metabolism Research Reagents

The study of amino acid metabolism is crucial for understanding numerous physiological and pathological processes. Unnatural amino acids are valuable tools in this field, serving as probes to elucidate metabolic pathways and enzyme mechanisms. While the direct use of 2-amino-3-(thiazol-4-yl)propanoic acid as a research reagent in amino acid metabolism studies is not extensively documented in publicly available literature, its structural analogy to natural amino acids like histidine and phenylalanine suggests its potential utility.

The thiazole (B1198619) ring is a bioisostere for other aromatic and heterocyclic systems found in natural amino acids, and its incorporation can modulate the biological activity and metabolic fate of parent compounds. Research into the synthesis and biological activities of various thiazole derivatives has highlighted their broad pharmacological potential, including applications as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govresearchgate.netnih.govglobalresearchonline.netmdpi.com This extensive bioactivity underscores the relevance of understanding how such compounds interact with and are processed by metabolic systems.

Plasma Stability of Thiazole-Containing Peptidomimetics

A significant challenge in the development of peptide-based therapeutics is their typically short plasma half-life due to rapid degradation by proteases. nih.govresearchgate.netnih.gov The incorporation of unnatural amino acids, such as this compound, into peptide sequences is a well-established strategy to enhance their metabolic stability. researchgate.netnih.gov The thiazole moiety can confer resistance to enzymatic cleavage, thereby prolonging the circulation time and bioavailability of the peptidomimetic.

Research on various thiazole-containing compounds has demonstrated their potential for improved pharmacokinetic profiles. nih.gov The inherent stability of the thiazole ring and its influence on the conformation of the peptide backbone can protect adjacent peptide bonds from hydrolysis by plasma proteases. uq.edu.au The table below summarizes general strategies for enhancing peptide stability, which are applicable to peptidomimetics incorporating this compound.

| Strategy for Enhancing Plasma Stability | Mechanism of Action | General Outcome on Half-Life |

| Incorporation of Unnatural Amino Acids | Steric hindrance and altered electronic properties at the cleavage site reduce recognition by proteases. | Increased |

| N- and C-terminal Modifications | Blocks exopeptidases from degrading the peptide from the ends. | Increased |

| Cyclization | Constrains the peptide into a conformation that is less susceptible to proteolysis. | Increased |

| PEGylation | Increases the hydrodynamic radius, which can reduce renal clearance and mask cleavage sites. | Significantly Increased |

Further research is necessary to quantify the precise impact of incorporating this compound on the plasma half-life of specific peptidomimetics. Such studies would typically involve incubating the compound in plasma from various species (e.g., human, rat) and measuring its concentration over time using analytical techniques like LC-MS.

Future Directions and Therapeutic Implications

Development of Novel Thiazole-Based Therapeutic Agents

The 2-aminothiazole (B372263) core, central to 2-Amino-3-(thiazol-4-yl)propanoic acid, is a privileged structure in drug development, forming the backbone of numerous clinically approved drugs like the kinase inhibitor Dasatinib. nih.gov The future development of agents from this scaffold involves creating diverse chemical libraries through modification of the core structure. Researchers synthesize new series of compounds by attaching different functional groups to the thiazole (B1198619) ring, the amino group, or the propanoic acid side chain. nih.govmdpi.com

For instance, studies have focused on creating N-acylated derivatives and Schiff bases to explore a range of biological activities. mdpi.com The propanoic acid moiety itself offers a key site for modification, allowing for the creation of amides, esters, and other derivatives that can significantly alter the compound's interaction with biological targets. One prominent area of application is in oncology, where novel thiazole derivatives are continuously being evaluated for their potential to overcome drug resistance and reduce the side effects associated with current cancer therapies. nih.gov The goal is to generate new chemical entities with improved efficacy and novel mechanisms of action against various diseases, including cancer, microbial infections, and inflammatory conditions. mdpi.com

Strategies for Enhancing Potency, Selectivity, and Pharmacokinetic Properties

A primary challenge in drug development is refining a lead compound to maximize its therapeutic effect while minimizing off-target effects. For derivatives of this compound, several strategies are employed to enhance potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: SAR is a cornerstone of this process. By systematically altering parts of the molecule and assessing the impact on biological activity, chemists can identify which chemical groups are essential for efficacy. For example, in related thiazole compounds, the addition of halogen atoms or bulky hydrophobic groups to phenyl rings attached to the core structure has been shown to significantly increase anticancer activity. nih.govmdpi.com The presence of an oxime moiety in certain 3-[...amino]propanoic acid derivatives was found to dramatically enhance antiproliferative effects against lung cancer cells. mdpi.com

Improving Pharmacokinetics: The inherent properties of a drug, such as absorption, distribution, metabolism, and excretion (ADME), are critical for its success. The propanoic acid group in the parent compound can be modified to create prodrugs, such as esters, which may improve oral bioavailability. researchgate.net Furthermore, isosteric replacement—swapping one atom or group for another with similar properties (e.g., replacing a hydrogen atom with fluorine)—can prevent metabolic inactivation, thereby prolonging the drug's half-life in the body. researchgate.net The structural versatility of the thiazole scaffold allows for fine-tuning of these properties to create drug candidates with desirable pharmacokinetic profiles. mdpi.com

Exploration of New Biological Targets and Mechanisms of Action

While the 2-aminothiazole scaffold is known to interact with certain classes of enzymes, ongoing research aims to uncover new biological targets and elucidate novel mechanisms of action. The broad pharmacological potential of thiazole derivatives suggests they can interact with a wide array of biological molecules. mdpi.com

Recent studies on structurally similar compounds have identified several promising targets:

Kinases: Many thiazole derivatives function as kinase inhibitors. Beyond established targets like BCR-ABL (inhibited by Dasatinib), research is exploring inhibition of other kinases involved in cancer progression, such as VEGFR and PI3K. nih.gov

SIRT2 and EGFR: A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been investigated as potential dual inhibitors of Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR), both of which are significant targets in oncology. nih.gov

5-Lipoxygenase (5-LOX): This enzyme is a key target for treating asthma and allergies. Certain 2-amino-4-aryl thiazole derivatives have been identified as potent 5-LOX inhibitors, acting through competitive inhibition rather than the redox-based mechanism of existing drugs. rsc.org

NMDA Receptors: While not a thiazole, the structurally analogous (R)-2-amino-3-triazolpropanoic acid has been developed as an agonist for the NMDA receptor glycine (B1666218) site, highlighting the potential for amino acid-heterocycle conjugates to modulate ion channels in the central nervous system. frontiersin.org

This exploration is vital for expanding the therapeutic applications of the this compound family beyond its current focus.

Preclinical Development and Lead Optimization

Once a promising derivative—a "hit" compound—is identified, it enters the hit-to-lead and lead optimization phases of preclinical development. This iterative process aims to transform a compound with interesting biological activity into a viable drug candidate. semanticscholar.org

The process typically involves:

Analogue Synthesis: A large number of analogues of the hit compound are synthesized to refine its structure based on initial SAR data. semanticscholar.org

In Vitro Testing: These analogues undergo extensive testing in cell-based assays to confirm potency, determine selectivity against a panel of related targets, and assess cytotoxicity in various cancer cell lines. nih.govnih.gov For example, promising anticancer derivatives are often screened against the NCI-60 panel of human cancer cell lines to gauge their spectrum of activity. nih.gov

ADME/Tox Profiling: Early in silico and in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity helps to eliminate compounds with poor drug-like properties before they advance to more expensive in vivo studies.

In Vivo Studies: The most promising lead compounds are then tested in animal models to evaluate their efficacy, pharmacokinetics, and safety in a living organism. These studies are essential to validate the in vitro findings and determine if the compound can achieve therapeutic concentrations at the target site without causing unacceptable toxicity. researchgate.net

For derivatives of this compound, this process has led to the identification of lead compounds with low micromolar or even nanomolar activity against various cancer cell lines. nih.govmdpi.com

Combination Therapies Involving Thiazole Derivatives

In modern medicine, particularly in oncology, combination therapy is a standard of care used to enhance efficacy, overcome drug resistance, and reduce dosages of individual agents to minimize toxicity. Given that thiazole derivatives often target fundamental cellular processes like cell division and signaling pathways, they are excellent candidates for use in combination with other therapeutic agents.

Future strategies will likely involve pairing novel thiazole-based drugs with:

Standard Chemotherapeutics: Combining a targeted thiazole derivative (e.g., a kinase inhibitor) with a traditional cytotoxic agent could create a synergistic effect, killing cancer cells more effectively.

Other Targeted Therapies: A multi-targeted approach, where a thiazole derivative inhibits one pathway and another drug inhibits a complementary pathway, could prevent cancer cells from developing resistance.

Immunotherapies: Research may explore whether the cytotoxic or pathway-modulating effects of thiazole derivatives can make tumors more susceptible to attack by the immune system when co-administered with checkpoint inhibitors or other immunotherapies.

The development of these combination strategies will be a critical step in translating the promise of this compound-based compounds into clinical practice.

常见问题

Q. How can computational modeling predict the compound’s bioavailability and target engagement?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate binding to PAL’s active site, prioritizing poses with hydrogen bonds to Ser143/Arg214 .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, validating with experimental IC50 data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。